molecular formula C10H11F3O2S B15458070 3-Phenylpropyl trifluoromethanesulfinate CAS No. 61795-02-6

3-Phenylpropyl trifluoromethanesulfinate

Cat. No.: B15458070
CAS No.: 61795-02-6
M. Wt: 252.26 g/mol
InChI Key: UWAOEDRBNIROBF-UHFFFAOYSA-N
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Description

3-Phenylpropyl trifluoromethanesulfinate is a chemical reagent of interest in organic synthesis and medicinal chemistry research. Compounds containing the trifluoromethanesulfinate group can serve as precursors for the introduction of the trifluoromethylthio group, a highly lipophilic and electron-withdrawing moiety known to enhance the metabolic stability and membrane permeability of bioactive molecules . The 3-phenylpropyl chain may offer a flexible linker for molecular design. Researchers may utilize this reagent in the synthesis of novel compounds for pharmaceutical and agrochemical development, particularly in constructing molecules that target specific enzymes or receptors . This product is intended For Research Use Only and is not approved for human or animal consumption, diagnostic use, or any form of personal use.

Properties

CAS No.

61795-02-6

Molecular Formula

C10H11F3O2S

Molecular Weight

252.26 g/mol

IUPAC Name

3-phenylpropyl trifluoromethanesulfinate

InChI

InChI=1S/C10H11F3O2S/c11-10(12,13)16(14)15-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2

InChI Key

UWAOEDRBNIROBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCOS(=O)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Sodium Trifluoromethanesulfinate (Langlois Reagent)

Structural Differences :

  • 3-Phenylpropyl trifluoromethanesulfinate is a neutral ester, whereas sodium trifluoromethanesulfinate (CF₃SO₂Na) is an ionic salt.
  • The phenylpropyl group in the former increases hydrophobicity, while the sodium salt exhibits high water solubility .

3-Phenylpropyl Isobutyrate

Functional Group Comparison :

  • This compound contains a sulfinate group (SO₂⁻), a strong leaving group critical for substitution reactions.
  • 3-Phenylpropyl isobutyrate (C₁₃H₁₈O₂) features an ester group (COO⁻), conferring distinct chemical and olfactory properties .

Physical and Application Contrasts :

Property This compound 3-Phenylpropyl Isobutyrate
Molecular Weight 320.28 g/mol 206.28 g/mol
Functional Group Trifluoromethanesulfinate Isobutyrate ester
Odor/Flavor Not reported Sweet, balsamic; peach-like
Applications Synthetic intermediate Fragrance (e.g., Roman camomile oil component)

The sulfinate group’s electronegativity enhances reactivity in substitution reactions, whereas the ester group in isobutyrate contributes to its stability and use in flavoring .

General Impact of Fluorine Substituents

The trifluoromethyl group in this compound significantly alters its electronic profile:

  • Electron-Withdrawing Effect: Lowers pKa of adjacent groups, enhancing leaving-group ability compared to non-fluorinated analogs.
  • Bioavailability : Fluorine’s inductive effects reduce basicity of nearby amines, improving membrane permeability in pharmaceutical contexts .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-phenylpropyl trifluoromethanesulfinate?

The synthesis of this compound typically involves the reaction of 3-phenylpropanol with trifluoromethanesulfonyl chloride under controlled conditions. Key steps include:

  • Anhydrous Environment : Use dry solvents (e.g., dichloromethane) and inert gas (N₂/Ar) to avoid hydrolysis of the sulfonyl chloride .
  • Stoichiometric Control : Maintain a 1:1 molar ratio of alcohol to trifluoromethanesulfonyl chloride to minimize side products like disulfonates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product. Purity should be verified via ¹⁹F-NMR or HPLC (>95%) .

Q. What analytical techniques are critical for characterizing this compound?

  • ¹⁹F-NMR Spectroscopy : Provides quantitative analysis of fluorine content and detects impurities. Use deuterated solvents (e.g., D₂O or CDCl₃) and a relaxation delay ≥20 s to ensure full T₁ relaxation of fluorine nuclei for accurate integration .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺ or [M−Na]⁻) with <3 ppm mass error.
  • HPLC with UV/RI Detection : Monitor purity using a C18 column and acetonitrile/water mobile phase (retention time ~8–10 min) .

Q. How should this compound be stored to ensure stability?

  • Storage Conditions : Store in amber glass vials under inert gas (Ar) at −20°C to prevent oxidation and hydrolysis.
  • Stability Monitoring : Perform periodic ¹⁹F-NMR checks (every 3 months) to detect degradation products like trifluoromethanesulfonic acid (δ −78 ppm in ¹⁹F-NMR) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in trifluoromethylation reactions?

The compound acts as a trifluoromethylating agent via radical or electrophilic pathways:

  • Radical Pathway : Initiation by light or oxidants (e.g., persulfates) generates CF₃ radicals, which react with alkenes/arenes. Use EPR spectroscopy to confirm radical intermediates .
  • Electrophilic Pathway : In polar solvents (e.g., DMF), the sulfinate group stabilizes a CF₃⁺-like species, enabling nucleophilic attack. Isotope-labeling experiments (¹⁸O/²H) can distinguish pathways .

Q. How can impurities in this compound impact reaction outcomes, and how are they mitigated?

  • Common Impurities : Residual 3-phenylpropanol (from incomplete reaction) or sulfonic acid derivatives (from hydrolysis).
  • Mitigation Strategies :
    • Pre-Synthesis : Use high-purity sodium trifluoromethanesulfinate (≥98% by ¹⁹F-NMR) to minimize precursor-derived contaminants .
    • Post-Synthesis : Employ scavengers (e.g., molecular sieves) during storage to absorb moisture and prevent hydrolysis .

Q. What strategies optimize reaction conditions for substrate-specific trifluoromethylation?

  • Electron-Deficient Substrates : Use photoredox catalysis (e.g., Ru(bpy)₃²⁺) under blue LED light to enhance CF₃ radical generation .
  • Electron-Rich Substrates : Electrophilic trifluoromethylation in polar aprotic solvents (e.g., DCE) with Lewis acids (e.g., BF₃·Et₂O) to stabilize intermediates .
  • Kinetic Analysis : Monitor reaction progress via in situ ¹⁹F-NMR to identify rate-limiting steps and adjust temperature/catalyst loading .

Q. How can contradictions in ¹⁹F-NMR data be resolved during quantification?

  • Internal Standard Calibration : Use trifluoroethanol (TFE) as an internal standard (δ −76 ppm) with a validated concentration (e.g., 30.00 mg ± 0.05 mg) to normalize signal drift .
  • Relaxation Time Adjustment : For complex matrices, measure T₁ relaxation times experimentally and set pulse delays to ≥5× T₁ (e.g., 20 s for CF₃ groups) to avoid integration errors .

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